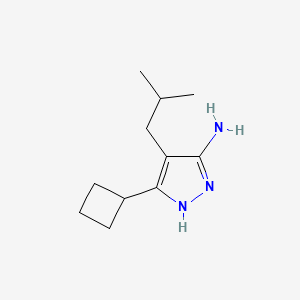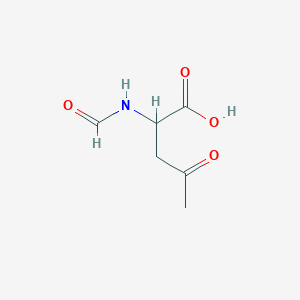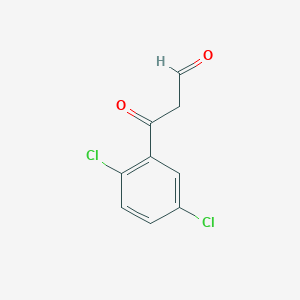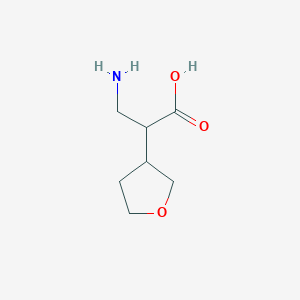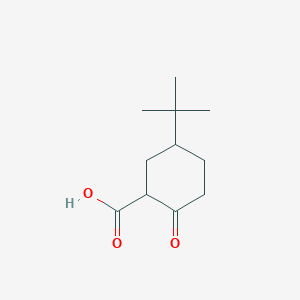
5-Tert-butyl-2-oxocyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a carboxylic acid derivative with a tert-butyl group and a ketone functional group on a cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-tert-butylcyclohexanone.
Oxidation: The 5-tert-butylcyclohexanone is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid.
Industrial Production Methods
Industrial production methods for 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid are similar to the synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Diketones, carboxylic acid derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the carboxylic acid and ketone functional groups.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate: An ester derivative used in similar applications.
5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid: A reduced form with an alcohol group instead of a ketone.
Uniqueness
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interactions with other molecules and its overall stability .
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
XIFTXKJKXFSKAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=O)C(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13301701.png)

![3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13301714.png)

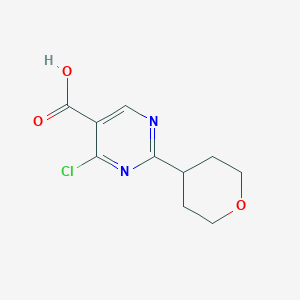
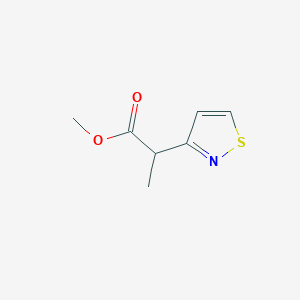
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
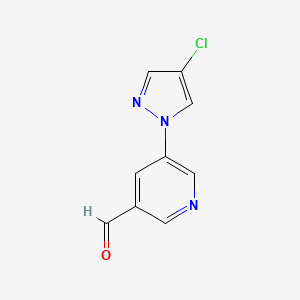
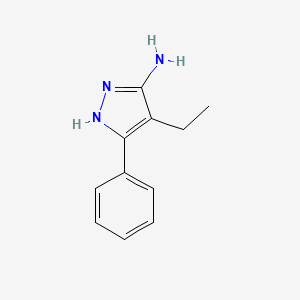
![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
